molecular formula C13H11I B2389963 1-Benzyl-3-iodobenzene CAS No. 92903-39-4

1-Benzyl-3-iodobenzene

Cat. No.: B2389963
CAS No.: 92903-39-4
M. Wt: 294.135
InChI Key: CVOCNBOEEZABJG-UHFFFAOYSA-N
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Description

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-3-iodobenzene typically involves the iodination of methylenebisbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst . Industrial production methods often utilize molecular iodine or iodides in combination with environmentally friendly and atom-efficient oxidants .

Chemical Reactions Analysis

1-Benzyl-3-iodobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iodo-substituted quinones.

    Reduction: Reduction reactions can convert the iodo groups to hydrogen, yielding methylenebisbenzene.

    Substitution: Electrophilic aromatic substitution reactions are common, where the iodine atoms can be replaced by other substituents such as nitro or amino groups.

Common reagents used in these reactions include molecular iodine, titanium(III) chloride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-iodobenzene has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of advanced materials and as a reagent in industrial chemical processes.

Comparison with Similar Compounds

1-Benzyl-3-iodobenzene can be compared with other similar compounds such as:

    3-Iodo-Benzyl Alcohol: This compound belongs to the class of benzyl alcohols and has different chemical properties and applications.

    Iodobenzene: A simpler iodobenzene derivative with a single iodine atom, used in various organic synthesis reactions.

    1,4-Dimethylbenzene: Another benzene derivative with different substituents, used in different industrial applications.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in scientific research and industry.

Properties

IUPAC Name

1-benzyl-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11I/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOCNBOEEZABJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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